molecular formula C12H9ClN2O3 B14450426 4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione CAS No. 76260-35-0

4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione

Cat. No.: B14450426
CAS No.: 76260-35-0
M. Wt: 264.66 g/mol
InChI Key: DPGIFJKAWWOGRR-UHFFFAOYSA-N
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Description

4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinyl group attached to a chlorophenyl ring, which is further connected to a hydroxycyclohexadiene-dione structure. Its distinct molecular arrangement makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione typically involves the reaction of 4-chlorophenylhydrazine with appropriate cyclohexadiene-dione precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group or the cyclohexadiene-dione structure.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenylhydrazine compounds.

Scientific Research Applications

4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological molecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[2-[(4-Chlorophenyl)methylene]hydrazinyl]phenyl]-1,1,2-ethenetricarbonitrile
  • 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one
  • 2-[2-(1-(4-Chlorophenyl)ethylidene]hydrazineyl-1,3-thiazolidin-4-one

Uniqueness

4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione is unique due to its specific hydrazinyl and chlorophenyl functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

76260-35-0

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]benzene-1,2,3-triol

InChI

InChI=1S/C12H9ClN2O3/c13-7-1-3-8(4-2-7)14-15-9-5-6-10(16)12(18)11(9)17/h1-6,16-18H

InChI Key

DPGIFJKAWWOGRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)O)O)Cl

Origin of Product

United States

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